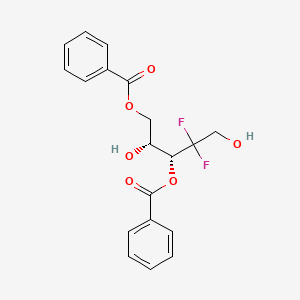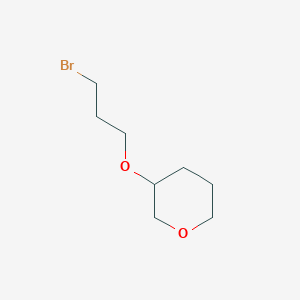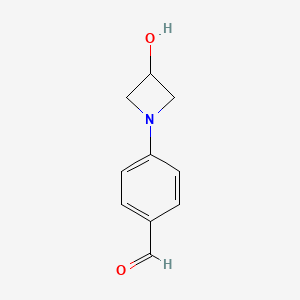
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol is an organic compound with the molecular formula C19H14F2O6. It is a derivative of D-erythro-pentitol, where two hydrogen atoms are replaced by fluorine atoms and two hydroxyl groups are esterified with benzoic acid. This compound is known for its application in the synthesis of difluorinated pyrimidine nucleosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol typically involves the reaction of benzoyl chloride with 2-Deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethyl acetate, and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol involves its conversion into active metabolites that interact with molecular targets. In the case of gemcitabine synthesis, the compound is metabolized into active nucleoside analogs that inhibit DNA synthesis, leading to cell death in rapidly dividing cancer cells . The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate
Uniqueness
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol is unique due to its specific substitution pattern and its role as a key intermediate in the synthesis of gemcitabine. The presence of fluorine atoms enhances its stability and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H18F2O6 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-2,5-dihydroxypentyl] benzoate |
InChI |
InChI=1S/C19H18F2O6/c20-19(21,12-22)16(27-18(25)14-9-5-2-6-10-14)15(23)11-26-17(24)13-7-3-1-4-8-13/h1-10,15-16,22-23H,11-12H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
AXQBNWUGRSFFCD-HZPDHXFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)





![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)


